![molecular formula C24H21N3O B2692656 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-32-2](/img/structure/B2692656.png)

6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

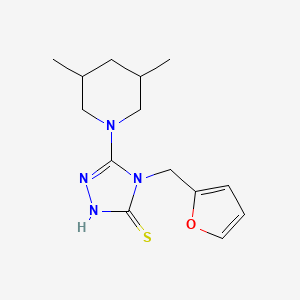

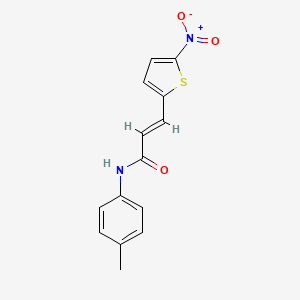

“6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It belongs to a class of compounds known as indoloquinoxalines, which are heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives, including “this compound”, has been a subject of research over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Physical and Chemical Properties Analysis

The average mass of “this compound” is 367.443 Da, and its monoisotopic mass is 367.168457 Da .Wissenschaftliche Forschungsanwendungen

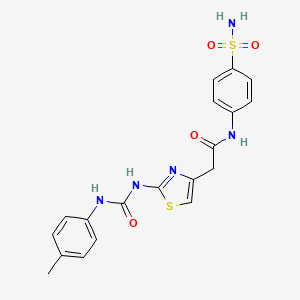

Synthesis and Antiviral Activity

6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline derivatives have been explored for their synthesis methods, showing high yields through various intermediates. These compounds have been evaluated for cytotoxicity, antiviral activity, and interferon-inducing ability. Notably, certain derivatives were identified as potent interferon inducers and antivirals, with specific morpholine and 4-methyl-piperidine derivatives standing out for their antiviral efficacy and minimal cytotoxicity (Shibinskaya et al., 2010).

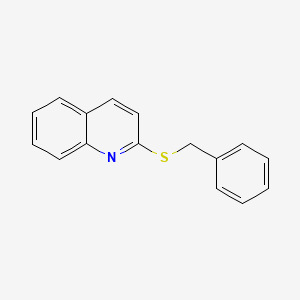

Optical and Electronic Properties

Research into triarylamines based on the 6H-indolo[2,3-b]quinoxaline framework has yielded insights into their optical absorption, emission spectra, electrochemical behavior, and thermal stability. The electronic absorption spectra of these compounds can be influenced by the type of peripheral amines, while their emission spectra suggest similarities in excited states across compounds. These findings indicate potential applications in materials science, particularly in developing compounds with specific optical or electronic properties (Thomas & Tyagi, 2010).

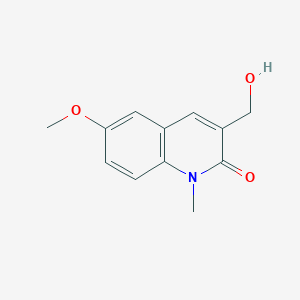

Anticancer Evaluation

6H-indolo[2,3-b]quinoline derivatives, closely related to the structure , have undergone synthesis and evaluation for their anticancer properties. The findings suggest that certain methylated derivatives exhibit enhanced cytotoxicity compared to their unmethylated counterparts, indicating potential for development as anticancer agents (Chen et al., 2004).

Synthesis and Reaction Studies

The synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines reveals high yields and provides a basis for further chemical modifications. This research contributes to the understanding of how different conditions and reactants can lead to diverse compounds within this chemical class, potentially opening up new avenues for pharmacological exploration (Shibinskaya et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Given the significant attention that indolo[2,3-b]quinoxaline derivatives have attracted due to their many applications in materials science and medicinal chemistry , it is likely that future research will continue to explore new methods for their synthesis and potential applications. This may include further investigation into their antiviral, antitumor, and antidiabetic activity .

Eigenschaften

IUPAC Name |

6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCISKKGMDTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)

![ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2692574.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)

![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)